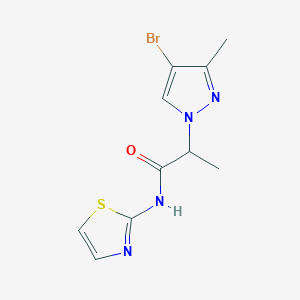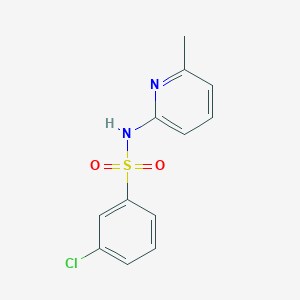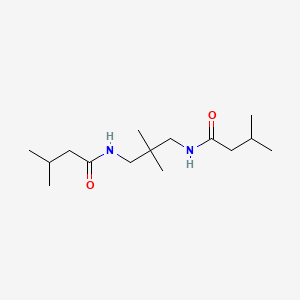
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Thiazole ring formation: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea.
Amide bond formation: The final step involves coupling the brominated pyrazole and the thiazole ring through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環上のメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、ピラゾール環上の臭素原子またはアミド結合のカルボニル基を標的にする可能性があります。
置換: ピラゾール環上の臭素原子は、良い脱離基であるため、この化合物は求核置換反応を起こしやすいです。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用することができます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用することができます。
主な生成物
酸化: ピラゾール環の酸化誘導体。
還元: 臭素化されたピラゾールまたはアミド基の還元型。
置換: さまざまな求核剤で置換されたピラゾール誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素相互作用を研究するための潜在的なリガンドとして、または生化学的アッセイにおけるプローブとして。
医学: 独自の構造的特徴による潜在的な治療的用途。
産業: 新規材料の開発における使用、または化学反応における触媒としての使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1,3-チアゾール-2-イル)プロパンアミドの作用機序は、その特定の用途に依存します。生物学的状況では、特定の酵素または受容体と相互作用して、その活性を調節する可能性があります。臭素原子とチアゾール環は、分子標的に結合する上で重要な役割を果たす可能性があり、アミド結合は構造的安定性を提供します。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロ-3-メチル-1H-ピラゾール-1-イル)-N-(1,3-チアゾール-2-イル)プロパンアミド
- 2-(4-ブロモ-3-エチル-1H-ピラゾール-1-イル)-N-(1,3-チアゾール-2-イル)プロパンアミド
独自性
2-(4-ブロモ-3-メチル-1H-ピラゾール-1-イル)-N-(1,3-チアゾール-2-イル)プロパンアミドは、ピラゾール環の特定の置換パターンと、臭素原子とチアゾール環の両方の存在により独自です。これらの特徴は、類似の化合物と比較して、独特の化学反応性と生物活性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both a bromine atom and a thiazole ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H11BrN4OS |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11BrN4OS/c1-6-8(11)5-15(14-6)7(2)9(16)13-10-12-3-4-17-10/h3-5,7H,1-2H3,(H,12,13,16) |
InChIキー |
JIDLLSPABIZQFU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10975575.png)


![3-cyclopentyl-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B10975596.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975599.png)
![[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10975614.png)
![Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10975623.png)


![2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975637.png)
![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)

